molecular formula C24H21N3O2 B11039140 4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide CAS No. 577960-44-2

4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

Cat. No.: B11039140
CAS No.: 577960-44-2
M. Wt: 383.4 g/mol
InChI Key: VLTZBEWXHYYNJC-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory investigation purposes only. Research Applications and Potential Value This compound is a synthetic derivative based on the 1,5-benzodiazepin-2-one scaffold, a structure recognized for its promising neuroprotective and antioxidant properties . Recent scientific studies on this chemotype have demonstrated low cytotoxicity and significant activity in models of oxidative stress, such as the protection of neuronal SH-SY5Y cells against H 2 O 2 -induced damage . Specific analogues, like 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, have shown efficacy in reducing intracellular reactive oxygen species (ROS) and apoptosis, positioning this class of compounds as a potential novel therapeutic strategy for researching neurodegenerative conditions such as Parkinson's disease . Furthermore, the compound incorporates an N-phenylbenzamide moiety. Structurally related N-phenylbenzamide derivatives have been extensively documented in scientific literature for their broad-spectrum antiviral activity . Research indicates that such compounds can inhibit viruses including Hepatitis B Virus (HBV) by a unique mechanism involving the upregulation of the host protein APOBEC3G (A3G) . This mechanism is effective against both wild-type and drug-resistant viral strains, suggesting that this compound could be a valuable tool for probing novel antiviral pathways . Usage Note This product is intended for research and analysis purposes exclusively. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

577960-44-2

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

4-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide

InChI

InChI=1S/C24H21N3O2/c1-16-22(17-8-4-3-5-9-17)23(26-21-11-7-6-10-20(21)25-16)27-24(28)18-12-14-19(29-2)15-13-18/h3-15,22H,1-2H3,(H,26,27,28)

InChI Key

VLTZBEWXHYYNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC

solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Ketones

The reaction of o-phenylenediamine (OPDA) with α,β-unsaturated ketones or β-haloketones is a well-established method. For example, H-MCM-22 zeolite catalyzes the condensation of OPDA and ketones in acetonitrile at room temperature, achieving yields of 85–92% within 1–3 hours. This method is advantageous due to its mild conditions and avoidance of harsh acids.

Representative Procedure :

  • Combine OPDA (1 mmol), ketone (2.5 mmol), and H-MCM-22 (100 mg) in acetonitrile (4 mL).

  • Stir at room temperature until reaction completion (monitored via TLC).

  • Filter the catalyst, concentrate the mixture, and purify via silica gel chromatography.

Hexamethylenetetramine-Mediated Cyclization

An alternative approach involves haloacetamidophenyl ketones reacting with hexamethylenetetramine (HMTA) under ammonia saturation. For instance, 2-chloroacetamido-5-chlorobenzophenone reacts with HMTA in ethanol at reflux to form the benzodiazepine core in 70–75% yield. This method requires precise control of ammonia flow and temperature to minimize side reactions.

Key Conditions :

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (78–110°C)

  • Catalyst: Ammonia gas

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodConditionsYield (%)AdvantagesLimitationsSource
H-MCM-22 CatalysisRT, acetonitrile, 1–3 h85–92Mild, high selectivityRequires zeolite catalyst
HMTA CyclizationReflux, NH3, 6–8 h70–75Scalable for industrial useRequires ammonia gas handling
Acylation (acyl chloride)DMF, TEA, 12 h65–78Fast, high conversionMoisture-sensitive reagents
EDC CouplingDCM, RT, 24–48 h55–65Avoids acyl chloridesLower yield, longer reaction

Purification and Characterization

Final purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Characterization relies on:

  • NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and benzamide carbonyl (δ 165–168 ppm).

  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

  • MS : Molecular ion peak at m/z 383.4 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 and N4 positions are minimized using bulky bases (e.g., DIPEA).

  • Byproduct Formation : Excess acyl chloride (>1.2 equiv) leads to bis-acylated products; stoichiometric control is critical.

  • Catalyst Recovery : H-MCM-22 can be reused 3–4 times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide involves its interaction with specific molecular targets, primarily within the central nervous system. The compound is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Core Heterocyclic Systems
  • 1,5-Benzodiazepine vs. Pyridine/Thienopyrimidine Systems: The target compound’s 1,5-benzodiazepine core distinguishes it from analogs like 4-methoxy-N-(pyridin-2-yl)benzamide () and 4-methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide ().
B. Substituent Modifications
  • Methoxy Group :
    The para-methoxy group on the benzamide moiety is a common feature in analogs such as 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide (). This group enhances solubility and influences hydrogen-bonding interactions.
  • Trifluoromethyl vs. Methyl Groups :
    Substitution with a trifluoromethyl group (e.g., in and ) increases electronegativity and metabolic stability compared to the methyl group in the target compound.
C. Functional Group Variations
  • Amide vs. Hydrazide Derivatives :
    Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () replace the amide group with a hydrazide, altering tautomerism and metal-binding capabilities.
B. Spectroscopic Characterization
  • NMR and IR Profiles :
    The methoxy group in the target compound would show a singlet at ~3.9 ppm in ¹H NMR (cf. 3.9 ppm in ) and a C-O stretch at ~1240–1255 cm⁻¹ in IR ().
  • X-ray Crystallography :
    Structural analogs like 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide () and the compound in were confirmed via X-ray diffraction, revealing dihedral angles (e.g., 74.97° in ) critical for packing and stability.
A. Antimicrobial Potential
  • Thieno[2,3-d]pyrimidin-2-yl benzamide derivatives () exhibit broad-spectrum antibacterial and antifungal activities, suggesting that the target compound’s benzodiazepine core could similarly interact with microbial enzymes or membranes.
B. Hydrogen Bonding and Crystal Packing
  • The trifluoromethyl-substituted benzamide in forms ladder-type networks via N–H⋯O and C–H⋯F interactions, enhancing stability. The target compound’s methyl and phenyl groups may favor hydrophobic interactions instead.

Comparative Data Table

Compound Core Structure Key Substituents Notable Properties Ref.
Target Compound 1,5-Benzodiazepine 4-Methyl, 3-phenyl, 4-methoxy Rigid core, potential CNS activity (inferred) N/A
4-Methoxy-N-(pyridin-2-yl)benzamide Pyridine Para-methoxy NMR: δ 3.9 (OCH₃), δ 7.06 (aromatic H)
Thieno[2,3-d]pyrimidin-2-yl benzamide Thienopyrimidine 4-(Trifluoromethyl)phenoxy Antibacterial (MIC: 2–8 µg/mL), antifungal (MIC: 4–16 µg/mL)
4-Methoxy-N-(pyridin-4-ylmethyl)benzamide Benzamide + pyridine Trifluoromethyl, methoxy Crystal packing: π-π stacking (3.71–3.79 Å), hydrogen-bonded networks
N-(2-Hydroxy-1,1-dimethylethyl)benzamide Benzamide 3-Methyl, N,O-bidentate Metal-catalyzed C–H activation utility

Biological Activity

4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H21_{21}N3_{3}O2_{2}
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 903428-38-6

Research indicates that this compound exhibits several pharmacological effects:

  • GABA Receptor Modulation : As a benzodiazepine derivative, it likely interacts with GABAA_A receptors, enhancing the inhibitory neurotransmission in the central nervous system (CNS). This interaction can lead to anxiolytic and sedative effects.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

Anticancer Studies

A study evaluated the effects of this compound on different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-468 (Breast Cancer)5.67 ± 0.57Induced apoptosis and cell cycle arrest
A549 (Lung Cancer)10.25 ± 2.5Inhibition of VEGF signaling
Huh7 (Liver Cancer)3.4Targeted inhibition of specific kinases

These findings suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells, which is crucial for developing safer therapeutic agents.

Neuropharmacological Studies

In neuropharmacological assessments, the compound demonstrated significant anxiolytic effects in animal models. A study reported that:

  • Behavioral Tests : In elevated plus maze tests, animals treated with the compound showed increased time spent in open arms, indicating reduced anxiety levels.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the benzamide moiety have been explored to enhance its potency and selectivity for target receptors.

Q & A

Q. What strategies improve selectivity and reduce toxicity in preclinical development?

  • Methodological Answer :
  • Counter-Screening : Test against 44 GPCRs, ion channels, and transporters (Eurofins Cerep panel) to identify promiscuity .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and UPLC-QTOF-MS to detect reactive intermediates .
  • Proteomics : SILAC-based quantification in primary neurons to map pathway-specific effects (e.g., apoptosis vs. synaptic plasticity) .

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